2-(Methylthio)pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrimidine family, characterized by a sulfur atom in its structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as a pyrimidine derivative, which are important in various pharmacological contexts, including antiviral and anticancer activities.
The synthesis of 2-(methylthio)pyrimidin-4(5H)-one can be achieved through several methods, typically involving the reaction of thiourea with β-ketoesters or other carbonyl compounds. A notable procedure involves:
The molecular structure of 2-(methylthio)pyrimidin-4(5H)-one features a pyrimidine ring with a methylthio group at the 2-position and a carbonyl group at the 4-position. The general formula can be represented as:
Key structural data include:
2-(Methylthio)pyrimidin-4(5H)-one can participate in various chemical reactions, including:
For instance, reactions involving this compound can lead to the formation of derivatives that exhibit enhanced biological activity or improved solubility profiles .
The mechanism of action for compounds like 2-(methylthio)pyrimidin-4(5H)-one often involves interaction with biological macromolecules such as enzymes or receptors. While specific mechanisms may vary:
The applications of 2-(methylthio)pyrimidin-4(5H)-one are primarily in medicinal chemistry:
Pyrimidine derivatives constitute a cornerstone of contemporary medicinal chemistry, with 2-(methylthio)pyrimidin-4(5H)-one representing a structurally specialized subclass. The pyrimidine core is a privileged scaffold in FDA-approved pharmaceuticals, spanning antiviral, anticancer, antibacterial, and central nervous system therapeutic categories [9]. The structural versatility of this heterocyclic system enables targeted modifications that enhance binding affinity and selectivity toward biological targets. Specifically, 2-(methylthio)pyrimidin-4(5H)-one derivatives have demonstrated significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. Research on structurally related S-DABO (2-alkylthio-6-benzylpyrimidin-4(3H)-one) analogs revealed potent anti-HIV-1 activities, with compound 11c (5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one) exhibiting an exceptional IC₅₀ value of 0.32 µM against HIV-1 in MT-4 cell cultures [2]. This potency surpasses many early-generation NNRTIs and underscores the pharmacophoric significance of the 2-thioether-substituted pyrimidin-4-one system.
Table 1: Anti-HIV-1 Activity of Representative S-DABO Derivatives [2]
Compound | C-2 Substituent | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index |
---|---|---|---|---|
2j | Undisclosed alkyl chain | 2.60 | >100 | >38.5 |
8 | Cyclohexylthio | 3.90 | >100 | >25.6 |
11a | Acyclic halosugar derivative | 3.16 | >100 | >31.6 |
11c | 3-Hydroxypropylthio | 0.32 | >100 | >312.5 |
MKC-442 (Ref) | Reference NNRTI | 0.005 | 141 | 28,000 |
AZT (Ref) | Nucleoside inhibitor | 0.04 | 52 | 1,300 |
The biological testing of these analogs confirmed that strategic substitution at the C-2 position of the pyrimidine ring dramatically enhances anti-HIV-1 reverse transcriptase inhibition [2]. The methylthio group serves as an optimal starting point for further chemical elaboration due to its balanced electronic properties and synthetic accessibility. Beyond virology, pyrimidinone derivatives demonstrate broad-spectrum pharmacological activities, including antimicrobial and anticancer effects, positioning them as versatile scaffolds for multi-therapeutic targeting [9].
The molecular architecture of 2-(methylthio)pyrimidin-4(5H)-one integrates two pharmacologically critical motifs: the thioether functionality (-S-CH₃) and the pyrimidin-4(5H)-one ring system. Quantum chemical analyses using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal distinctive electronic features that underpin this scaffold's bioactivity. The thiomethyl group exhibits substantial nucleophilic character at the sulfur atom, enabling selective alkylation or oxidation to modulate target interactions [3] [4]. Concurrently, the pyrimidinone core provides hydrogen-bonding capacity through its carbonyl oxygen (δ⁻) and N₃-H (δ⁺), facilitating recognition by biological macromolecules [3].
Experimental evidence from molecular docking studies indicates that pyrimidin-4(5H)-one derivatives engage target enzymes through:
Table 2: Key Physicochemical Properties of 2-(Methylthio)pyrimidin-4(5H)-one [4]
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₅H₆N₂OS | Elemental Analysis |
Molecular Weight | 142.18 g/mol | Mass Spectrometry |
Melting Point | 202°C | Capillary Method |
Density | 1.4 ± 0.1 g/cm³ | Not specified |
LogP | 0.26 | Computational Prediction |
Hydrogen Bond Acceptors | 3 | Calculated (N,O,S) |
Hydrogen Bond Donors | 1 | (N-H group) |
The tautomeric equilibrium between 4-hydroxypyrimidine and pyrimidin-4(5H)-one forms contributes significantly to the molecule's reactivity and biological interactions. Nuclear magnetic resonance (NMR) studies confirm preferential existence in the lactam form (pyrimidin-4(5H)-one) in non-polar environments, which transitions toward the lactim form under physiological conditions [3] . This tautomerism allows adaptation to diverse binding pockets in biological targets. Furthermore, the methylthio group's conformational flexibility enables optimal positioning within enzyme active sites, as evidenced by the enhanced potency of derivatives where this group is replaced with longer alkylthio chains bearing hydrogen-bonding functionalities [2].
5-Allyl-6-benzyl-2,3-dihydro-2-thioxopyrimidin-4(1H)-one + CH₃I → 5-Allyl-6-benzyl-2-(methylthio)pyrimidin-4(3H)-one (97% yield) [2]
The methylthio group serves as a versatile synthetic handle for further derivatization:
The crystalline nature of 2-(methylthio)pyrimidin-4(5H)-one facilitates purification (typically by recrystallization from ethanol/water mixtures), with structural confirmation via ¹H NMR (characteristic singlet δ 2.55 ppm for SCH₃), ¹³C NMR (δ 14.1 ppm for SCH₃), and HRMS [3] [4]. Modifications at N₁, C₅, and C₆ positions enable extensive structural diversification while preserving the core pharmacophore, supporting structure-activity relationship (SAR) studies in drug discovery programs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1